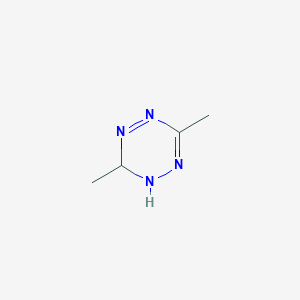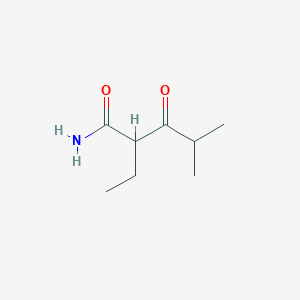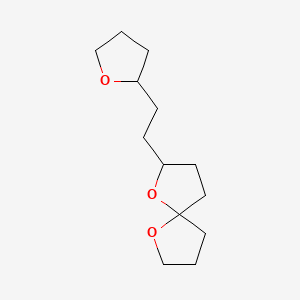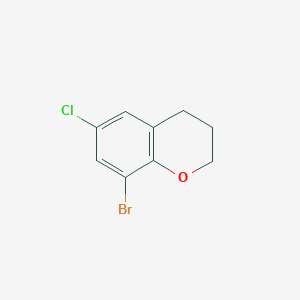![molecular formula C10H21N3 B13943621 2-[(Piperidin-1-yl)methyl]piperazine CAS No. 70403-31-5](/img/structure/B13943621.png)
2-[(Piperidin-1-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- is a chemical compound with the molecular formula C10H21N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield the desired compound . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods for industrial production of PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- may vary depending on the desired application and available resources. Common industrial methods include parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic conditions .
Major Products Formed
The major products formed from the reactions of PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce secondary amines .
Scientific Research Applications
PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents .
Comparison with Similar Compounds
PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- can be compared with other similar compounds, such as:
Piperidine: Another six-membered nitrogen heterocycle, but with only one nitrogen atom.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Imatinib: A piperazine-containing drug used in cancer treatment.
The uniqueness of PIPERAZINE, 2-(1-PIPERIDINYLMETHYL)- lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
70403-31-5 |
|---|---|
Molecular Formula |
C10H21N3 |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)piperazine |
InChI |
InChI=1S/C10H21N3/c1-2-6-13(7-3-1)9-10-8-11-4-5-12-10/h10-12H,1-9H2 |
InChI Key |
PJMTXHIVIVRHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CNCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


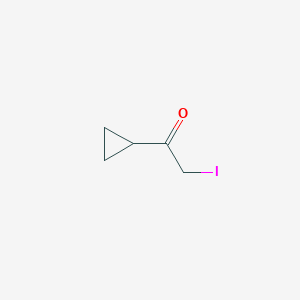
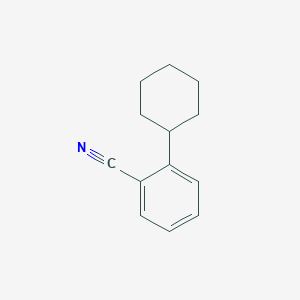
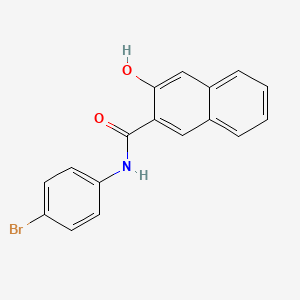
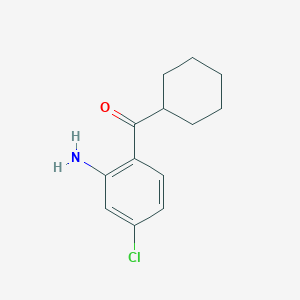
![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)
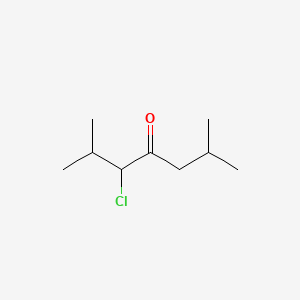
![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)

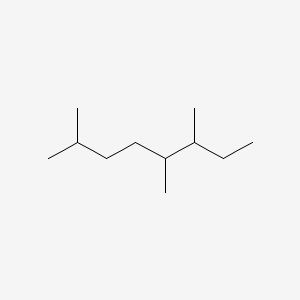
![6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide](/img/structure/B13943581.png)
